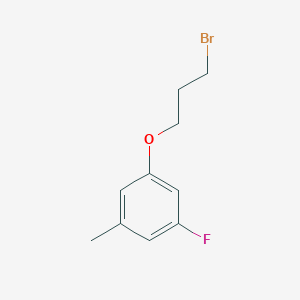
1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene
Description
1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene is an organic compound belonging to the class of fluorobenzenes It contains a fluorine atom attached to a benzene ring, along with a bromopropoxy group and a methyl group
Properties
IUPAC Name |
1-(3-bromopropoxy)-3-fluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-8-5-9(12)7-10(6-8)13-4-2-3-11/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSORXAABAHANCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene typically involves the reaction of 3-fluoro-5-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions. The general procedure involves heating the mixture under reflux overnight, followed by purification through column chromatography .
Chemical Reactions Analysis
1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include bases like potassium carbonate, solvents such as acetonitrile, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene involves its interaction with molecular targets through its functional groups. The bromopropoxy group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene can be compared with similar compounds such as:
1-(3-Bromopropoxy)-3-methylbenzene: Lacks the fluorine atom, which can affect its reactivity and applications.
1-(3-Bromopropoxy)-4-fluorobenzene: Has a different substitution pattern on the benzene ring, leading to variations in chemical behavior and applications.
1-(3-Bromopropoxy)-4-chlorobenzene: Contains a chlorine atom instead of a fluorine atom, which can influence its chemical properties and uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


